Prucalopride-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H26ClN3O3 |

|---|---|

Molecular Weight |

371.9 g/mol |

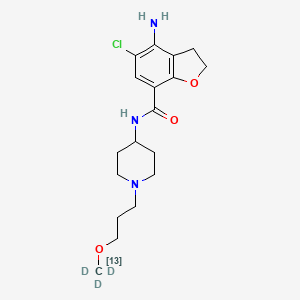

IUPAC Name |

4-amino-5-chloro-N-[1-[3-(trideuterio(113C)methoxy)propyl]piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide |

InChI |

InChI=1S/C18H26ClN3O3/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14/h11-12H,2-10,20H2,1H3,(H,21,23)/i1+1D3 |

InChI Key |

ZPMNHBXQOOVQJL-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |

Canonical SMILES |

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Prucalopride-13C,d3 in Bioanalytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of Prucalopride-13C,d3 in research, focusing on its use as an internal standard in bioanalytical methods for the quantification of prucalopride. This stable isotope-labeled analog is crucial for achieving accurate and precise measurements in complex biological matrices, primarily in pharmacokinetic and bioequivalence studies.

Core Application: An Internal Standard in Quantitative Bioanalysis

This compound serves as an indispensable tool in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to measure the concentration of prucalopride in biological samples such as human plasma.[1] Its structural similarity to prucalopride, with the only difference being the inclusion of carbon-13 and deuterium isotopes, ensures that it co-elutes and ionizes similarly to the analyte of interest. This chemical and physical likeness allows it to compensate for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of the analytical method.

The primary application of this compound is in pharmacokinetic studies that map the absorption, distribution, metabolism, and excretion (ADME) of prucalopride.[2][3] Furthermore, it is a critical component in bioequivalence studies that compare the bioavailability of a generic drug product to the brand-name drug.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated bioanalytical methods that utilize this compound as an internal standard.

Table 1: Mass Spectrometry Parameters for Prucalopride and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Prucalopride | 368.0 / 367.99 | 196.0 / 195.89 | Positive ESI |

| This compound | 372.0 | 196.0 | Positive ESI |

Data compiled from multiple sources.[1][2]

Table 2: Summary of LC-MS/MS Method Validation Parameters

| Parameter | Reported Values |

| Linearity Range | 50 - 12,000 pg/mL; 0.1 - 100 ng/mL; 0.25 - 16.00 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Recovery (Prucalopride) | 89.92%; >85% |

| Recovery (this compound) | 90.42% |

| Inter-day Accuracy | -0.6% to 4.8% |

| Inter-day Precision (CV%) | 3.0% to 5.5% |

Data compiled from multiple sources.[1][3][4][5]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis based on published research.

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples[1]

-

Sample Preparation:

-

To 200 µL of human plasma in a centrifuge tube, add 25 µL of this compound internal standard working solution.

-

Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.

-

Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.

-

Vortex mix for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

-

Protocol 2: Protein Precipitation (PPT) for Plasma Samples[3]

-

Sample Preparation:

-

To 50 µL of plasma sample, add the internal standard solution.

-

Add acetonitrile as the precipitating agent at a ratio of 1:5 (v/v) to the plasma.

-

Vortex the mixture to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

Inject a portion of the supernatant into the LC-MS/MS system.

-

LC-MS/MS Analysis Parameters

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used (e.g., Kromasil C18, Waters ACQUITY UPLC HSS C18).[1][2][3]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium formate.[1][2][3]

-

Flow Rate: Typically in the range of 0.2 to 1.0 mL/min.[1][2][3]

-

-

Tandem Mass Spectrometry:

-

Ion Source: Electrospray Ionization (ESI) in the positive ion mode is consistently used for both prucalopride and its labeled internal standard.[1][2]

-

Detection: Multiple Reaction Monitoring (MRM) is employed to selectively detect the precursor-to-product ion transitions for both the analyte and the internal standard, as detailed in Table 1.[1][2]

-

Signaling Pathway of Prucalopride

Prucalopride is a high-affinity, selective serotonin 5-HT4 receptor agonist.[6][7] The activation of the 5-HT4 receptor initiates downstream signaling cascades that are pertinent to its prokinetic effects in the gastrointestinal tract and its potential neurological effects. Research has elucidated two primary signaling pathways activated by the 5-HT4 receptor.[6][7][8]

-

Canonical Gs/cAMP/PKA Pathway: Upon agonist binding, the 5-HT4 receptor couples to the Gs alpha subunit of the G protein complex. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.[6][7][9]

-

Non-Canonical Src-Dependent ERK Pathway: The 5-HT4 receptor can also signal through a Gs/cAMP/PKA-independent pathway that involves the activation of the Src tyrosine kinase.[6][7] This Src activation subsequently leads to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is also implicated in neuronal plasticity and other cellular responses.[6][7]

Experimental Workflow for Bioanalysis

Caption: A generalized workflow for the bioanalysis of prucalopride using this compound.

Prucalopride's 5-HT4 Receptor Signaling Pathways

Caption: Dual signaling cascades of the 5-HT4 receptor activated by prucalopride.

References

- 1. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

- 2. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of prucalopride in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and tissue distribution study of prucalopride in rats by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmacology.imedpub.com [pharmacology.imedpub.com]

- 6. 5-Hydroxytryptamine4 Receptor Activation of the Extracellular Signal-regulated Kinase Pathway Depends on Src Activation but Not on G Protein or β-Arrestin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Prucalopride-13C,d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Prucalopride-13C,d3, a stable isotope-labeled derivative of Prucalopride. This document is intended for use by researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical applications, and the pharmacological context of its unlabeled counterpart.

Core Compound Data

This compound is a critical tool in pharmacokinetic and bioanalytical studies, serving as an ideal internal standard for the quantification of Prucalopride in biological matrices. Its isotopic labeling ensures that its chemical and physical properties are nearly identical to Prucalopride, while its distinct mass allows for precise differentiation in mass spectrometry-based assays.

| Property | Value |

| CAS Number | 2140306-00-7 |

| Molecular Formula | C₁₇¹³CH₂₃D₃ClN₃O₃ |

| Molecular Weight | 371.88 g/mol |

Experimental Protocols

The primary application of this compound is as an internal standard in the bioanalysis of Prucalopride. Below is a detailed experimental protocol for the quantification of Prucalopride in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Bioanalytical Method for Prucalopride in Human Plasma

This method is designed for the sensitive and accurate quantification of Prucalopride, employing this compound for stable isotope dilution.

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of human plasma sample, add the internal standard (IS), this compound.[1]

-

Precipitate proteins by adding 200 µL of acetonitrile.[1]

-

Vortex mix the samples thoroughly.

-

Centrifuge at 10,000 g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

-

Transfer 200 µL of the supernatant to a new tube.[1]

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.[1]

-

Reconstitute the dried residue in 150 µL of a 2:1 (v/v) acetonitrile/water mixture.[1]

-

Centrifuge the reconstituted sample at 4,000 g for 5 minutes at 4°C.[1]

-

Inject a 5 µL aliquot of the clear supernatant into the UPLC-MS/MS system.[1]

2. Chromatographic Conditions

-

System: UPLC system

-

Column: Shim-pack GIST HP C18 (4.6 mm × 150 mm, 3 μm particle size)[1]

-

Mobile Phase A: 0.1% formic acid in water[1]

-

Mobile Phase B: Acetonitrile[1]

-

Gradient Elution: [1]

-

0–1 min: 5% B

-

1–4 min: 5%–95% B

-

4–5.5 min: 95% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

3. Mass Spectrometric Conditions

-

System: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), negative ion mode[1]

-

Detection: Multiple Reaction Monitoring (MRM)[1]

-

MRM Transitions: [1]

-

Prucalopride: m/z 368.2 → 207.1

-

This compound (IS): m/z 371.2 → 210.1

-

Signaling Pathways of Prucalopride

Prucalopride is a high-affinity, selective serotonin 5-HT4 receptor agonist.[2] Its mechanism of action involves the activation of these receptors in the gastrointestinal tract, leading to enhanced motility.[2] The binding of Prucalopride to 5-HT4 receptors initiates a downstream signaling cascade.

Activation of the 5-HT4 receptor by Prucalopride leads to an increase in intracellular cyclic AMP (cAMP) concentration.[3] This, in turn, can induce the phosphorylation of Src and ERK1/2, further propagating the cellular response.[3] In the enteric nervous system, this signaling cascade ultimately promotes the release of acetylcholine, which stimulates intestinal muscle contractions and enhances peristalsis.

Below are diagrams illustrating the experimental workflow for bioanalysis and the signaling pathway of Prucalopride.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Prucalopride-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic pathway for Prucalopride-¹³C,d₃. The experimental protocols are derived from established methods for the synthesis of unlabeled Prucalopride and its intermediates. This proposed route has not been experimentally validated and should be adapted and optimized by qualified personnel.

Introduction

Prucalopride is a high-affinity 5-HT₄ receptor agonist that enhances gastrointestinal motility. Isotopic labeling of pharmaceuticals such as Prucalopride with stable isotopes like carbon-13 (¹³C) and deuterium (d) is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of these heavy isotopes provides a distinct mass signature that allows for the unambiguous differentiation of the drug from its metabolites and endogenous compounds in complex biological matrices. This guide details a proposed synthetic route for Prucalopride labeled with one ¹³C atom and three deuterium atoms (Prucalopride-¹³C,d₃).

Proposed Synthetic Strategy

The synthesis of Prucalopride-¹³C,d₃ is proposed to be achieved through the coupling of two key isotopically labeled intermediates: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid-¹³C (6) and 1-(3-methoxypropyl-d₃)-4-piperidinamine (11) . The ¹³C atom will be incorporated into the carboxylic acid moiety of the benzofuran core, while the trideuteromethyl group will be introduced on the methoxypropyl side chain of the piperidine fragment.

The overall synthetic workflow is depicted below:

Synthesis of 1-(3-methoxypropyl-d₃)-4-piperidinamine (11)

The synthesis of the deuterated piperidine intermediate commences with the protection of the primary amine of 4-aminopiperidine, followed by N-alkylation to introduce a 3-hydroxypropyl chain. The hydroxyl group is then methylated using iodomethane-d₃, and a final deprotection step yields the desired product.

Experimental Protocol

Step 1: Synthesis of N-(diphenylmethylene)piperidin-4-amine (8) In a round-bottom flask equipped with a Dean-Stark apparatus, 4-aminopiperidine (50.1 g, 0.5 mol) and benzophenone (100.2 g, 0.55 mol) are dissolved in toluene (260 mL). A catalytic amount of BF₃-Et₂O (3.6 g, 0.025 mol) is added, and the mixture is refluxed for 8-10 hours, with azeotropic removal of water. Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting solid is recrystallized from an ethanol/heptane mixture to yield N-(diphenylmethylene)piperidin-4-amine (8).[1]

Step 2: Synthesis of 3-(4-(diphenylmethyleneamino)piperidin-1-yl)propan-1-ol (9) To a solution of N-(diphenylmethylene)piperidin-4-amine (8) (100 g, 0.36 mol) in acetonitrile (500 mL), potassium carbonate (74.5 g, 0.54 mol) and 3-bromopropan-1-ol (60 g, 0.43 mol) are added. The mixture is heated to reflux for 12 hours. After cooling to room temperature, the inorganic salts are filtered off, and the filtrate is concentrated in vacuo. The residue is purified by column chromatography to afford 3-(4-(diphenylmethyleneamino)piperidin-1-yl)propan-1-ol (9).

Step 3: Synthesis of N-(diphenylmethylene)-1-(3-(methoxy-d₃)propyl)piperidin-4-amine (10) To a cooled (0 °C) suspension of sodium hydride (15.8 g, 0.39 mol, 60% dispersion in mineral oil) in anhydrous THF (400 mL), a solution of alcohol (9) (120 g, 0.36 mol) in THF (200 mL) is added dropwise. The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of iodomethane-d₃ (CD₃I) (52.2 g, 0.36 mol). The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the slow addition of water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give N-(diphenylmethylene)-1-(3-(methoxy-d₃)propyl)piperidin-4-amine (10).

Step 4: Synthesis of 1-(3-methoxypropyl-d₃)-4-piperidinamine (11) The crude intermediate (10) is dissolved in a 2 M HCl solution (500 mL) and stirred at room temperature for 4 hours. The aqueous solution is washed with diethyl ether to remove benzophenone. The aqueous layer is then basified with a 4 M NaOH solution to pH > 12 and extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1-(3-methoxypropyl-d₃)-4-piperidinamine (11).

Synthesis Pathway Diagram

Quantitative Data (Hypothetical)

| Compound | Formula | MW ( g/mol ) | Yield (%) | Purity (%) | Isotopic Purity (%) |

| 8 | C₂₂H₂₆N₂ | 318.46 | 85 | >98 | N/A |

| 9 | C₂₅H₃₂N₂O | 376.54 | 80 | >97 | N/A |

| 10 | C₂₆H₃₃D₃N₂O | 395.59 | 90 | >95 (crude) | >99 (d₃) |

| 11 | C₉H₁₇D₃N₂O | 175.30 | 88 | >99 | >99 (d₃) |

Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid-¹³C (6)

The synthesis of the ¹³C-labeled benzofuran intermediate starts from commercially available ¹³C-labeled phenol. A multi-step sequence is proposed to construct the substituted dihydrobenzofuran ring system.

Experimental Protocol

Step 1: Synthesis of 4-hydroxy-³-C-benzoic acid (2) Phenol-¹³C₆ (1) is subjected to a Kolbe-Schmitt reaction. In a high-pressure reactor, phenol-¹³C₆ is treated with sodium hydroxide to form sodium phenoxide-¹³C₆. The dried salt is then heated under a high pressure of carbon dioxide to yield sodium salicylate-¹³C₇. Acidification with sulfuric acid gives salicylic acid-¹³C₇. This is then isomerized to 4-hydroxy-¹³C-benzoic acid (2) under carefully controlled conditions.

Step 2: Synthesis of methyl 4-hydroxy-¹³C-benzoate (3) 4-hydroxy-¹³C-benzoic acid (2) is esterified by refluxing with methanol in the presence of a catalytic amount of sulfuric acid to produce methyl 4-hydroxy-¹³C-benzoate (3).

Step 3: Synthesis of methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-¹³C-carboxylate The synthesis of the dihydrobenzofuran ring is adapted from known procedures.[2] Methyl 4-hydroxy-¹³C-benzoate (3) is first nitrated, then reduced to the amine, and subsequently acetylated to protect the amino group. The resulting acetamido compound is then subjected to a sequence involving the introduction of a 2-hydroxyethyl group at the 3-position, followed by cyclization to form the dihydrofuran ring. Subsequent chlorination with N-chlorosuccinimide (NCS) yields the protected, chlorinated dihydrobenzofuran ester.

Step 4: Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-¹³C-carboxylic acid (6) The methyl ester from the previous step is hydrolyzed using aqueous sodium hydroxide. The reaction mixture is heated to facilitate both the hydrolysis of the ester and the removal of the acetyl protecting group. Acidification of the reaction mixture then precipitates the final product, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-¹³C-carboxylic acid (6).[3]

Synthesis Pathway Diagram

Quantitative Data (Hypothetical)

| Compound | Formula | MW ( g/mol ) | Yield (%) | Purity (%) | Isotopic Purity (%) |

| 2 | ¹³CC₆H₆O₃ | 139.10 | 50 | >98 | >99 (¹³C) |

| 3 | ¹³CC₇H₈O₃ | 153.12 | 95 | >99 | >99 (¹³C) |

| 5 | ¹³CC₁₁H₁₂ClNO₄ | 256.68 | 40 (over steps) | >97 | >99 (¹³C) |

| 6 | ¹³CC₈H₈ClNO₃ | 214.62 | 90 | >99 | >99 (¹³C) |

Final Synthesis of Prucalopride-¹³C,d₃

The final step in the synthesis is the coupling of the two labeled intermediates, the carboxylic acid (6) and the amine (11), to form the amide bond of Prucalopride-¹³C,d₃.

Experimental Protocol

To a cooled (0-5 °C) suspension of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-¹³C-carboxylic acid (6) (10.0 g, 0.047 mol) in dichloromethane (150 mL), triethylamine (5.2 g, 0.051 mol) is added, followed by the dropwise addition of ethyl chloroformate (5.6 g, 0.051 mol). The mixture is stirred at this temperature for 30 minutes. A solution of 1-(3-methoxypropyl-d₃)-4-piperidinamine (11) (8.2 g, 0.047 mol) in dichloromethane (50 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Prucalopride-¹³C,d₃ (12).

Synthesis Pathway Diagram

Quantitative Data (Hypothetical)

| Compound | Formula | MW ( g/mol ) | Yield (%) | Purity (%) | Isotopic Purity (%) |

| 12 | ¹³CC₁₇H₂₃D₃ClN₃O₃ | 371.89 | 75 | >99.5 | >99 (¹³C, d₃) |

Conclusion

This technical guide presents a feasible, albeit hypothetical, synthetic route for the preparation of isotopically labeled Prucalopride-¹³C,d₃. The strategy relies on the synthesis of two key labeled intermediates, which are then coupled in the final step. The proposed methodologies are based on established chemical transformations, providing a solid foundation for researchers and scientists in the field of drug development to produce this valuable tool for metabolic and pharmacokinetic investigations. Careful execution and optimization of each step will be crucial for achieving high yields and isotopic enrichment of the final product.

References

- 1. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]

- 2. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]

- 3. CN103664912A - Synthesis process of prucalopride - Google Patents [patents.google.com]

Technical Guide: Prucalopride-13C,d3 Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment for Prucalopride-13C,d3. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies of Prucalopride, a selective high-affinity 5-HT4 receptor agonist used for the treatment of chronic constipation.[1][2]

Certificate of Analysis (Representative)

A Certificate of Analysis (CoA) for this compound provides a detailed summary of its identity, purity, and quality. Below is a representative CoA based on typical specifications for isotopically labeled pharmaceutical standards.

Product Information

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | 4-amino-5-chloro-N-(1-(3-(methoxy-13C-d3)propyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide |

| CAS Number | 2140306-00-7 |

| Molecular Formula | C₁₇¹³CH₂₃D₃ClN₃O₃ |

| Molecular Weight | 371.88 g/mol |

Physical and Chemical Properties

| Parameter | Specification |

| Appearance | White to off-white solid |

| Solubility | Soluble in H₂O |

Analytical Data

| Test | Method | Specification | Result |

| Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |

| Chemical Purity (LC/MS) | LC/MS | Conforms to structure | Conforms |

| Isotopic Purity | Mass Spectrometry | ≥ 99% | 99.6% |

| Identity (¹H NMR) | NMR Spectroscopy | Conforms to structure | Conforms |

| Residual Solvents | GC-HS | As per USP <467> | Complies |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound. The following protocols are based on established analytical techniques for Prucalopride and adapted for its isotopically labeled form.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of this compound by separating it from any potential impurities.

-

Instrumentation : HPLC system with a UV detector.

-

Column : C8 (4.6 mm x 150 mm, 5 µm).

-

Mobile Phase : A gradient of Buffer (e.g., 0.1% Orthophosphoric Acid in water) and Acetonitrile.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 225 nm.

-

Injection Volume : 20 µL.

-

Column Temperature : 30°C.

-

Procedure :

-

Prepare a standard solution of this compound in the mobile phase.

-

Inject the standard solution into the HPLC system.

-

Record the chromatogram and determine the retention time of the main peak.

-

Prepare a sample solution of the this compound being tested.

-

Inject the sample solution and record the chromatogram.

-

Calculate the purity by comparing the area of the main peak to the total area of all peaks in the chromatogram.

-

Liquid Chromatography-Mass Spectrometry (LC/MS) for Identity and Isotopic Purity

LC/MS is employed to confirm the molecular weight and structure of this compound and to determine its isotopic purity.

-

Instrumentation : LC/MS system with an electrospray ionization (ESI) source.

-

LC Conditions : Similar to the HPLC method described above.

-

MS Conditions :

-

Ionization Mode : Positive ESI.

-

Scan Range : m/z 100-500.

-

Capillary Voltage : 3.5 kV.

-

Cone Voltage : 30 V.

-

-

Procedure :

-

Infuse a diluted solution of this compound directly into the mass spectrometer or inject it through the LC system.

-

Acquire the mass spectrum.

-

Confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound (372.88).

-

Analyze the isotopic distribution of the molecular ion peak to determine the isotopic purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

-

Instrumentation : NMR spectrometer (e.g., 400 MHz).

-

Solvent : Deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Procedure :

-

Dissolve an accurately weighed sample of this compound in the deuterated solvent.

-

Acquire the ¹H NMR spectrum.

-

Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling constants for the structure of this compound. The absence of a signal for the methoxy protons and the altered signal for the adjacent carbon confirms the isotopic labeling.

-

Signaling Pathway and Experimental Workflows

Prucalopride Signaling Pathway

Prucalopride is a selective, high-affinity serotonin 5-HT₄ receptor agonist.[1][2] Its mechanism of action involves the stimulation of these receptors in the gastrointestinal tract, which in turn enhances colonic motility and normalizes bowel movements.[3] The binding of Prucalopride to 5-HT₄ receptors triggers a cascade of intracellular events that lead to the release of acetylcholine, a neurotransmitter that promotes muscle contractions.[4] This stimulation of peristalsis helps to alleviate chronic constipation.[2]

Caption: this compound signaling pathway via 5-HT4 receptor activation.

Experimental Workflow for Purity Analysis

The following diagram illustrates the logical flow of experiments conducted to assess the purity of a this compound sample.

Caption: Workflow for the comprehensive purity analysis of this compound.

References

In Vitro Pharmacological Profile of Prucalopride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prucalopride is a high-affinity, selective serotonin 5-HT₄ receptor agonist with prokinetic properties.[1][2][3] It is the first compound in the benzofuran class of enterokinetic agents.[2] This technical guide provides an in-depth overview of the in vitro pharmacological profile of prucalopride, focusing on its receptor binding affinity, functional activity, and selectivity. The information presented is intended to support research and development efforts in the field of gastrointestinal motility disorders.

Core Pharmacological Attributes

Prucalopride's primary mechanism of action is the selective agonism of 5-HT₄ receptors, which are G-protein coupled receptors.[4][5] This interaction initiates a signaling cascade that leads to the release of acetylcholine, a key neurotransmitter in the gastrointestinal tract responsible for promoting muscle contractions and enhancing peristalsis.[4]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of prucalopride at its primary target and various off-target receptors.

Table 1: 5-HT₄ Receptor Binding Affinity and Functional Potency

| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference(s) |

| 5-HT₄ₐ | Human | Radioligand Binding | pKᵢ | 8.60 | [2][6] |

| Kᵢ (nM) | 2.5 | [3][6] | |||

| 5-HT₄♭ | Human | Radioligand Binding | pKᵢ | 8.10 | [2][6] |

| Kᵢ (nM) | 8.0 | [3] | |||

| 5-HT₄ (unspecified) | Guinea Pig (Colon) | Organ Bath (Contraction) | pEC₅₀ | 7.48 ± 0.06 | [2][6] |

| 5-HT₄ (unspecified) | Rat (Oesophagus) | Organ Bath (Relaxation) | pEC₅₀ | 7.81 ± 0.17 | [2][6] |

Table 2: Off-Target Selectivity Profile

| Receptor/Ion Channel | Species | Assay Type | Parameter | Value | Selectivity vs. 5-HT₄ₐ (fold) | Reference(s) |

| Dopamine D₄ | Human | Radioligand Binding | pKᵢ | 5.63 | ~290 | [7] |

| 5-HT₃ | Mouse | Radioligand Binding | pKᵢ | 5.41 | >300 | [7] |

| Sigma₁ | Human | Radioligand Binding | pKᵢ | 5.43 | >300 | [7] |

| hERG Potassium Channel | Human | Patch Clamp | IC₅₀ (µM) | 4.1 - 5.7 | >1500 | [1][2] |

| 5-HT₂ₐ | Not Specified | Functional Assay | Inhibition | No relevant inhibition up to 10 µM | >10,000 | [2] |

| 5-HT₂₈ | Not Specified | Functional Assay | Inhibition | No relevant inhibition up to 10 µM | >10,000 | [2] |

| Motilin | Not Specified | Functional Assay | Antagonism | No antagonism | Not Applicable | [2] |

| Cholecystokinin (CCK₁) | Not Specified | Functional Assay | Antagonism | No antagonism | Not Applicable | [2] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

References

- 1. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding [jove.com]

- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Prucalopride-13C,d3: A Technical Guide to Stability and Storage

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Prucalopride-13C,d3, a stable isotope-labeled derivative of Prucalopride. The information is intended for researchers, scientists, and drug development professionals who utilize this compound in their studies. While specific stability data for the isotopically labeled form is limited, this guide incorporates extensive stability and degradation information available for the parent compound, Prucalopride, which is expected to have analogous stability characteristics.

Overview of this compound

This compound is the 13C- and deuterium-labeled version of Prucalopride.[1] Stable isotope-labeled compounds are crucial tools in drug development, primarily serving as internal standards for quantitative bioanalysis.[1] The incorporation of heavy isotopes like 13C and deuterium can also influence the pharmacokinetic and metabolic profiles of a drug.[1]

Recommended Storage Conditions

Proper storage is critical to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions for the compound in both solid and solution forms.

| Form | Storage Temperature | Duration |

| Solid (Powder) | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

Data sourced from MedchemExpress.com.[1]

For shipment, this compound is stable at room temperature in the continental US, though this may vary for other locations.[1][2] When preparing stock solutions, it is advisable to aliquot and store them to prevent degradation from repeated freeze-thaw cycles.[1] If water is used as the solvent for a stock solution, it should be diluted to the working concentration and then sterilized by filtration through a 0.22 μm filter before use.[1] For formulated products containing Prucalopride, it is recommended to store them in their original container to protect from moisture.[3][4][5]

Stability Profile and Degradation Pathways

Comprehensive forced degradation studies have been performed on the parent compound, Prucalopride, to understand its intrinsic stability and identify potential degradation products. These studies are conducted under various stress conditions as recommended by the International Conference on Harmonization (ICH) guidelines.[][7]

Summary of Forced Degradation Studies for Prucalopride:

| Stress Condition | Conditions | Observation |

| Acid Hydrolysis | 5 N HCl at 75°C for 27.3 hours | Significant degradation with the formation of two major degradation products (DP1 and DP2)[] |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 24 hours | Stable[][7] |

| Neutral Hydrolysis | Water at 70°C for 24 hours | Stable[][7] |

| Oxidative Degradation | 10% H2O2 at room temperature for 24 hours | Susceptible to degradation, with 8.2% degradation observed[8] |

| Thermal Degradation | 60°C for 12 hours | Stable[8] |

| Photolytic Degradation | Exposure to sunlight for 30 minutes | Susceptible to degradation, with 10.6% degradation observed[8] |

Prucalopride is susceptible to degradation under acidic, oxidative, and photolytic conditions, while it remains stable under basic, neutral, and thermal stress.[][7][8] The impurities in Prucalopride can arise from the synthetic process, degradation, or the presence of residual solvents.[]

The following diagram illustrates the logical workflow for assessing the stability of Prucalopride.

Analytical Methodologies for Stability Assessment

A variety of analytical methods have been developed and validated to assess the stability of Prucalopride and quantify it in the presence of its degradation products. These methods are crucial for quality control and stability testing.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

Reverse-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of Prucalopride.[9] Stability-indicating HPLC methods have been developed that can separate the parent drug from its degradation products.[10]

A typical experimental setup for a stability-indicating HPLC method is as follows:

-

Column: Symmetry C8 (4.6 mm x 100 mm, 5 µm) or Waters Acquity BEH C8 (2.1 mm x 100 mm, 1.7 µm) for UPLC.[10]

-

Mobile Phase: A mixture of 20 mM ammonium formate (pH 3.0 with formic acid) and acetonitrile in a ratio of 82:18 (v/v) for HPLC and 75:25 (v/v) for UPLC.[10] Another mobile phase used is a mixture of Methanol and 0.1% Formic Acid (80:20 v/v).[11]

-

Flow Rate: 0.80 mL/min for HPLC and 0.250 mL/min for UPLC.[10]

-

Detection: UV detection at 276 nm.[10]

The following diagram illustrates a general workflow for an HPLC-based stability analysis.

High-Performance Thin-Layer Chromatography (HPTLC):

An HPTLC method has also been developed for the determination of Prucalopride succinate.[12]

-

Stationary Phase: TLC plates precoated with silica gel 60 F254.[12]

-

Mobile Phase: Toluene: Methanol: Glacial acetic acid (7:2.5:0.5 v/v/v).[12]

-

Detection: Densitometric scanning at 240 nm.[12]

-

Retention Factor (Rf): 0.25 ± 0.10.[12]

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. theclinivex.com [theclinivex.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. apotex.com [apotex.com]

- 5. Prucalopride (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 7. Selective separation and characterisation of stress degradation products and process impurities of prucalopride succinate by LC-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. impactfactor.org [impactfactor.org]

- 9. ijpsdronline.com [ijpsdronline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. jchr.org [jchr.org]

- 12. jetir.org [jetir.org]

Navigating the Landscape of Labeled Prucalopride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers of Prucalopride-13C,d3, an essential tool for laboratory research. This document outlines key quantitative data from various suppliers, details a validated bioanalytical method for its use, and illustrates the relevant experimental workflow and biological signaling pathway.

Prucalopride, a selective high-affinity 5-HT4 receptor agonist, is a prokinetic agent used in the treatment of chronic constipation. The isotopically labeled form, this compound, serves as a critical internal standard in bioanalytical studies, enabling precise quantification in complex biological matrices. This guide is intended to streamline the procurement and application of this vital research compound.

Commercial Supplier Landscape for this compound

The availability of high-quality, well-characterized this compound is paramount for robust and reproducible research. Several commercial suppliers offer this compound for laboratory use. The following table summarizes key information from prominent vendors. While direct certificates of analysis for the labeled compound detailing isotopic enrichment were not publicly available from all suppliers, information on the chemical purity of the unlabeled parent compound suggests a high degree of quality. Researchers are encouraged to request lot-specific certificates of analysis directly from the suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Available Formulations |

| MedchemExpress | This compound | 2140306-00-7 | C₁₇¹³CH₂₃D₃ClN₃O₃ | 371.88 | >99% (for unlabeled)[1] | Solid Powder |

| Simson Pharma Limited | Prucalopride-13C-D3 | 2140306-00-7 | C₁₇¹³CH₂₃D₃ClN₃O₃ | 371.88 | Certificate of Analysis provided with purchase. | Custom Synthesis |

| Clinivex | Prucalopride-13C-d3 | 2140306-00-7 | C₁₇¹³CH₂₃D₃ClN₃O₃ | 371.88 | Not specified | Solid Powder |

| Toronto Research Chemicals | Prucalopride-d3,-13C | Not specified | C₁₇¹³CH₂₃D₃ClN₃O₃ | 371.88 | Not specified | Not specified |

Experimental Protocol: Bioanalytical Method for Prucalopride using LC-MS/MS

The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an ideal internal standard for the accurate determination of prucalopride in biological samples such as plasma. The following is a detailed methodology for a validated LC-MS/MS method.

1. Preparation of Stock and Working Solutions:

-

Prucalopride and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve the required amount of prucalopride and this compound in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO).

-

Working Standard Solutions: Serially dilute the stock solutions with a mixture of acetonitrile and water (e.g., 50:50 v/v) to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration appropriate for spiking into plasma samples (e.g., 5 µg/mL).

2. Sample Preparation (Plasma):

-

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard, this compound.

-

Vortexing: Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

3. Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., Waters ACQUITY UPLC® BEH C18, 2.1 mm × 100 mm, 1.7 µm) is suitable for separation.

-

Mobile Phase: A gradient elution using a two-solvent system is typically employed:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Program: A typical gradient might be:

-

0-3 min: 5% B

-

3-10 min: 5-30% B

-

10-27 min: 30-80% B

-

27-28 min: 80-100% B

-

28-30 min: 100% B

-

30-32 min: 100-5% B

-

-

Flow Rate: A flow rate of 0.2 mL/min is appropriate for a 2.1 mm ID column.

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

-

Injection Volume: 5 µL.

4. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Prucalopride: m/z 368.0 → 196.0

-

This compound (IS): m/z 372.0 → 196.0

-

-

Optimization: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for both the analyte and the internal standard.

5. Data Analysis:

-

Integrate the peak areas for both prucalopride and the this compound internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of prucalopride in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Mechanism

To further aid researchers, the following diagrams illustrate the experimental workflow and the signaling pathway of prucalopride.

References

Safety and Handling of Prucalopride-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Prucalopride-13C,d3, an isotopically labeled form of Prucalopride. Prucalopride is a selective, high-affinity serotonin (5-HT4) receptor agonist used in the treatment of chronic idiopathic constipation.[1][2][3][4] The information presented here is intended to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Disclaimer: this compound is intended for research purposes only and is not for human or veterinary use. The following guidelines are based on available safety data for Prucalopride. The isotopic labeling with 13C and deuterium is not expected to significantly alter the material's chemical or biological properties. However, as with any chemical, it should be handled with care by trained personnel.

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is not available, the safety profile is expected to be similar to that of Prucalopride. The available Material Safety Data Sheets (MSDS) for Prucalopride do not classify it as a hazardous chemical under OSHA's Hazard Communication Standard.[5] However, standard laboratory safety practices should always be followed.

General Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[5][6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or glasses with side shields.[5][7]

-

Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves before use and dispose of them properly after handling.[5][6]

-

Body Protection: Wear a lab coat or other protective clothing.[6]

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.[6]

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₃D₃ClN₃O₃ | PubChem |

| Molecular Weight | 371.9 g/mol | PubChem |

| Appearance | Powder | ChemicalBook[6] |

First-Aid Measures

In the event of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6][7] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5][6][7] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5][6] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[5][6][7] |

Storage and Handling

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Handling: Avoid creating dust. Use in a well-ventilated area.[6]

-

Incompatible Materials: Strong oxidizing agents.[5]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5] It is recommended to use a licensed hazardous material disposal company.[5]

Experimental Protocols and Workflows

While specific experimental protocols for this compound are not publicly available, the following workflow diagrams illustrate general best practices for handling chemical compounds and a typical spill response procedure.

Prucalopride Signaling Pathway

Prucalopride is a selective agonist of the serotonin 5-HT4 receptor.[1][2][3][4] Its mechanism of action involves stimulating these receptors in the gastrointestinal tract, which leads to the release of acetylcholine.[1][3][8] Acetylcholine, in turn, promotes coordinated muscle contractions (peristalsis) of the colon, thereby accelerating intestinal transit.[1][8]

References

- 1. What is the mechanism of Prucalopride Succinate? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Prucalopride: safety, efficacy and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Prucalopride in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of prucalopride in human plasma. The method utilizes a stable isotope-labeled internal standard, Prucalopride-13C,d3, to ensure high accuracy and precision. Sample preparation is performed using a straightforward liquid-liquid extraction technique. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of prucalopride.

Introduction

Prucalopride is a high-affinity serotonin (5-HT4) receptor agonist with enterokinetic activities, primarily used for the treatment of chronic constipation.[1][2] Accurate and reliable quantification of prucalopride in biological matrices is essential for pharmacokinetic and clinical studies. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays as it compensates for variability in sample preparation and matrix effects, leading to more accurate and precise results.[5][6] This application note provides a detailed protocol for the quantification of prucalopride in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Prucalopride reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Methyl tertiary butyl ether (MTBE)

-

Human plasma (with EDTA as anticoagulant)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph (e.g., Waters ACQUITY UPLC, Shimadzu Prominence)[10][11]

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQD)[1][4][11]

-

Analytical Column: Kromasil C18 or Waters ACQUITY UPLC HSS C18 (e.g., 2.1 mm x 50 mm, 1.8 µm)[3][4][5]

Standard Solutions Preparation

Stock Solutions (1 mg/mL):

-

Accurately weigh about 1.0 mg of prucalopride and this compound into separate 1.0 mL volumetric flasks.

-

Dissolve in methanol and make up to the mark.

Working Standard Solutions:

-

Prepare serial dilutions of the prucalopride stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Prepare a working solution of the this compound internal standard at an appropriate concentration in the same diluent.

Sample Preparation Protocol

A liquid-liquid extraction method is employed for the extraction of prucalopride and the internal standard from human plasma.[5]

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution.

-

Vortex for 10 seconds.

-

Add 500 µL of methyl tertiary butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions:

| Parameter | Value |

| Column | Kromasil C18 (or equivalent)[5] |

| Mobile Phase A | 5 mM Ammonium Formate in 0.1% Formic Acid in Water[5] |

| Mobile Phase B | Methanol[5] |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 5 µL[10] |

| Column Temperature | 40°C[10] |

| Run Time | 2.20 min[5] |

| Gradient | 80% B (Isocratic)[5] |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| Scan Type | Multiple Reaction Monitoring (MRM)[3][4][5] |

| MRM Transition (Prucalopride) | m/z 368.0 → 196.0[5][6] |

| MRM Transition (this compound) | m/z 372.0 → 196.0[5][6] |

| Spray Voltage | +3.5 kV |

| Capillary Temperature | 320°C[12] |

Results and Discussion

The described LC-MS/MS method demonstrated excellent performance for the quantification of prucalopride in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensured high accuracy and precision by correcting for any variations during the sample preparation and injection process.

Linearity

The method was found to be linear over a concentration range of 50 to 12,000 pg/mL for prucalopride in human plasma.[5] A linear regression analysis of the peak area ratio (analyte/internal standard) versus concentration yielded a correlation coefficient (r²) of >0.99.

Recovery

The extraction recovery of prucalopride and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards. The recovery was consistent and high for both the analyte and the internal standard.

| Analyte | Recovery (%) |

| Prucalopride | 89.92[5] |

| This compound (IS) | 90.42[5] |

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The results are summarized in the table below.

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Low | ≤7.8[3] | ≤7.8[3] | -3.0 to 8.5[3] | -3.0 to 8.5[3] |

| Medium | ≤7.8[3] | ≤7.8[3] | -3.0 to 8.5[3] | -3.0 to 8.5[3] |

| High | ≤7.8[3] | ≤7.8[3] | -3.0 to 8.5[3] | -3.0 to 8.5[3] |

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of prucalopride in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The method is well-suited for high-throughput analysis in clinical and research settings for pharmacokinetic and bioequivalence studies of prucalopride.

Visualizations

Caption: Experimental workflow for the LC-MS/MS quantification of prucalopride.

Caption: Simplified signaling pathway of prucalopride as a 5-HT4 receptor agonist.

References

- 1. pharmacology.imedpub.com [pharmacology.imedpub.com]

- 2. Efficacy and safety analysis of prucalopride in refractory chronic constipation cases in a tertiary care hospital in Eastern India: A randomized, single-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of prucalopride in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and tissue distribution study of prucalopride in rats by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

- 6. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

- 7. medchemexpress.com [medchemexpress.com]

- 8. theclinivex.com [theclinivex.com]

- 9. This compound | C18H26ClN3O3 | CID 121225266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. An Entire Process Optimization Strategy for Comprehensive In Vivo Metabolite Profiling of Prucalopride in Rats Based on Ultra-Performance Liquid Chromatography With Q-Exactive Hybrid Quadrupole–Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | An Entire Process Optimization Strategy for Comprehensive In Vivo Metabolite Profiling of Prucalopride in Rats Based on Ultra-Performance Liquid Chromatography With Q-Exactive Hybrid Quadrupole–Orbitrap High-Resolution Mass Spectrometry [frontiersin.org]

Application Note: High-Throughput Analysis of Prucalopride in Human Plasma Using Prucalopride-13C,d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of prucalopride in human plasma. The use of a stable isotope-labeled internal standard, Prucalopride-13C,d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry.

Introduction

Prucalopride is a high-affinity, selective serotonin (5-HT4) receptor agonist that enhances gastrointestinal motility. Accurate determination of its concentration in human plasma is crucial for understanding its pharmacokinetic profile and for clinical research. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry. The SIL-IS co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of the method.

Experimental

Materials and Reagents

-

Prucalopride reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Methyl tertiary butyl ether (MTBE)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer

Sample Preparation

A liquid-liquid extraction technique was employed for the extraction of prucalopride and the internal standard from human plasma.[1]

-

Thaw human plasma samples at room temperature.

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Add 25 µL of this compound internal standard solution.

-

Vortex for 30 seconds.

-

Add 1 mL of methyl tertiary butyl ether.

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

-

Column: Kromasil C18[1]

-

Mobile Phase: Methanol and 5 mM ammonium formate in 0.1% formic acid (80:20, v/v)[1]

-

Flow Rate: 1.0 mL/min[1]

-

Run Time: 2.20 min[1]

Mass Spectrometry

-

Ionization Mode: Positive Ion Mode[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM)[1]

-

MRM Transitions:

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of prucalopride in human plasma.

Quantitative Data

| Parameter | Result |

| Linearity Range | 50–12,000 pg/mL[1] |

| Recovery (Prucalopride) | 89.92%[1] |

| Recovery (Internal Standard) | 90.42%[1] |

| Inter-run Accuracy | -0.6% to 4.8% (over QC range of 0.25 - 75 ng/mL)[2] |

| Inter-run Precision (CV) | 3.0% to 5.5% (over QC range of 0.25 - 75 ng/mL)[2] |

Signaling Pathway and Experimental Workflow

Caption: Prucalopride's mechanism of action via the 5-HT4 receptor.

Caption: Workflow for prucalopride analysis in human plasma.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and high-throughput solution for the quantitative analysis of prucalopride in human plasma. The method is sensitive, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals in the field of pharmacology and clinical research.

References

Application Note: High-Throughput Quantification of Prucalopride in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prucalopride is a high-affinity, selective serotonin (5-HT₄) receptor agonist with enterokinetic properties, indicated for the treatment of chronic idiopathic constipation.[1][2][3] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of prucalopride in human plasma. The use of a stable isotope-labeled internal standard, prucalopride-¹³CD₃, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing.[4]

Pharmacokinetic Profile of Prucalopride

Prucalopride is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) typically reached within 2-3 hours.[1][5] It has a high bioavailability of over 90%, which is not affected by food.[5][6] The terminal half-life is approximately 24-30 hours, allowing for once-daily dosing.[1] Prucalopride is primarily eliminated unchanged in the urine (about 60%) and feces.[1] Metabolism is not a major route of elimination, with only minor amounts of metabolites found.[1][7]

Table 1: Summary of Prucalopride Pharmacokinetic Parameters in Healthy Adults

| Parameter | Value | Reference |

| Tmax (Time to Peak Concentration) | 2-3 hours | [1][5] |

| Cmax (Peak Plasma Concentration) | 2.5 - 7 ng/mL (at steady state, 2 mg daily) | [1] |

| AUC (Area Under the Curve) | 96.5 ng·h/mL | [6] |

| t½ (Half-life) | 24-30 hours | [1] |

| Bioavailability | >90% | [5][6] |

| Plasma Protein Binding | ~30% | [6][7] |

| Volume of Distribution (Vdss) | 567 L | [7] |

Experimental Protocols

Bioanalytical Method Using Stable Isotope-Labeled Internal Standard

This protocol is based on a validated LC-MS/MS method for the quantification of prucalopride in human plasma using prucalopride-¹³CD₃ as the internal standard.[4]

1. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 500 µL of human plasma into a clean microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (prucalopride-¹³CD₃).

-

Vortex for 30 seconds.

-

Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.

-

Vortex for 10 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant (organic layer) to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 500 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

-

LC System: Agilent 1200 Series HPLC or equivalent

-

Column: Kromasil C18 (4.6 x 50 mm, 5 µm) or equivalent

-

Mobile Phase: 80:20 (v/v) mixture of methanol and 5 mM ammonium formate in 0.1% formic acid.[4]

-

Flow Rate: 1.0 mL/min[4]

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Run Time: 2.20 minutes[4]

3. Mass Spectrometry Conditions

-

Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Key MS Parameters:

-

Curtain Gas: 20 psi

-

Collision Gas: 6 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Method Validation Summary

The described method was fully validated according to US FDA guidelines.[4] A summary of the validation parameters is presented below.

Table 2: Bioanalytical Method Validation Data

| Parameter | Result | Reference |

| Linearity Range | 50–12,000 pg/mL | [4] |

| Correlation Coefficient (r²) | >0.99 | [4] |

| Lower Limit of Quantification (LLOQ) | 50 pg/mL | [4] |

| Recovery (Prucalopride) | 89.92% | [4] |

| Recovery (Internal Standard) | 90.42% | [4] |

| Intra-day Precision (%CV) | ≤7.8% | [8] |

| Inter-day Precision (%CV) | ≤7.8% | [8] |

| Intra-day Accuracy (% Bias) | -3.0% to 8.5% | [8] |

| Inter-day Accuracy (% Bias) | -3.0% to 8.5% | [8] |

Visualizations

Caption: Experimental workflow for pharmacokinetic analysis of prucalopride.

Caption: Prucalopride's mechanism of action via 5-HT₄ receptor signaling.

References

- 1. Prucalopride - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. astrahealthcareltd.com [astrahealthcareltd.com]

- 4. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

- 5. drugs.com [drugs.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. assets.hpra.ie [assets.hpra.ie]

- 8. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of prucalopride in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Bioanalytical Method Development and Validation for Prucalopride

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed application note and protocol for the development and validation of a bioanalytical method for the quantification of Prucalopride in biological matrices, primarily human plasma. The methodologies described are based on published literature and adhere to the principles outlined in the ICH M10 guideline for bioanalytical method validation.[1][2][3][4]

Introduction

Prucalopride is a high-affinity serotonin (5-HT4) receptor agonist with enterokinetic properties used for the treatment of chronic constipation.[5][6][7] Accurate and reliable quantification of Prucalopride in biological samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[5][8] This document outlines a validated bioanalytical method using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique known for its high sensitivity and selectivity.[9][10]

Mechanism of Action

Prucalopride selectively binds to and activates 5-HT4 receptors located on enteric neurons.[11][12] This activation enhances the release of acetylcholine, a neurotransmitter that stimulates peristalsis, the wave-like muscle contractions that move food through the digestive tract.[7][13] This prokinetic effect helps to normalize bowel movements.[7][11]

Bioanalytical Method

The following protocol describes a robust and validated LC-MS/MS method for the quantification of Prucalopride in human plasma.

Materials and Reagents

-

Prucalopride reference standard

-

Prucalopride-13CD3 or Carbamazepine as an internal standard (IS)[9][10]

-

HPLC grade methanol, acetonitrile, and methyl tertiary butyl ether

-

Formic acid and ammonium formate

-

Human plasma (with anticoagulant)

-

Deionized water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Experimental Workflow

References

- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. ema.europa.eu [ema.europa.eu]

- 3. progress-lifesciences.nl [progress-lifesciences.nl]

- 4. ICH M10 guideline: validation of bioanalytical methods [kymos.com]

- 5. pharmacology.imedpub.com [pharmacology.imedpub.com]

- 6. Prucalopride - Wikipedia [en.wikipedia.org]

- 7. astrahealthcareltd.com [astrahealthcareltd.com]

- 8. jchr.org [jchr.org]

- 9. Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

- 10. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of prucalopride in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of Prucalopride Succinate? [synapse.patsnap.com]

Application Note: Quantitation of Prucalopride in Rat Plasma by UHPLC-MS/MS

This application note details a robust, sensitive, and selective method for the quantitative determination of prucalopride in rat plasma using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The described method is well-suited for pharmacokinetic studies in preclinical research.

The protocol employs a simple and rapid protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects.[1][2] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution.[1][3][4] Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, operating under Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[1][3][4] Carbamazepine is utilized as the internal standard (IS) to ensure accuracy and precision.[1][3][4]

The method is validated over a linear range of 0.1–100 ng/mL in rat plasma, with a lower limit of quantitation (LLOQ) of 0.1 ng/mL.[1][3][4] The validation results demonstrate excellent linearity (r > 0.996), intra- and inter-day precision (≤7.8%), and accuracy (ranging from -3.0% to 8.5%).[3][4] This validated UHPLC-MS/MS method is successfully applied for the pharmacokinetic evaluation of prucalopride in rats following oral administration.[3][4]

Experimental Protocols

Materials and Reagents

-

Prucalopride reference standard

-

Carbamazepine (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Rat plasma (with anticoagulant, e.g., K2-EDTA)

Preparation of Stock and Working Solutions

-

Prucalopride Stock Solution (1 mg/mL): Accurately weigh and dissolve prucalopride in methanol to obtain a final concentration of 1 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve carbamazepine in methanol to obtain a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the prucalopride stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (e.g., 50 ng/mL) in acetonitrile.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of rat plasma into a microcentrifuge tube.

-

Add 300 µL of acetonitrile containing the internal standard (carbamazepine).[2]

-

Vortex the mixture for 3 minutes to precipitate proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes.[2]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum centrifugal concentrator.[2]

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50% methanol or acetonitrile-water mixture).[2]

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.[2]

-

Transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | Waters ACQUITY UPLC® HSS C18 (2.1 mm × 50 mm, 1.8 µm)[1][3][4] |

| Mobile Phase A | Water with 0.1% Formic Acid[1][3][4] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1][3][4] |

| Flow Rate | 0.2 mL/min[1][3][4] |

| Injection Volume | 5 µL[2] |

| Column Temperature | 40°C |

| Gradient Elution | A gradient program should be optimized to ensure separation from endogenous plasma components. |

Mass Spectrometry Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Scan Type | Multiple Reaction Monitoring (MRM)[3][4] |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| MRM Transitions | See Table 1 |

Data Presentation

Table 1: MRM Transitions for Prucalopride and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Prucalopride | 367.99 | 195.89[1][3][4] |

| Carbamazepine (IS) | 236.97 | 194.04[1][3][4] |

Table 2: Method Validation Summary

| Parameter | Result |

|---|---|

| Linearity Range | 0.1–100 ng/mL[1][3][4] |

| Correlation Coefficient (r) | > 0.996[3][4] |

| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL[1][3][4] |

| Intra-day Precision (%RSD) | ≤ 7.8%[3][4] |

| Inter-day Precision (%RSD) | ≤ 7.8%[3][4] |

| Accuracy (%RE) | -3.0% to 8.5%[3][4] |

| Extraction Recovery | 90.0–110.0% for prucalopride; ~99.6% for IS[3][4] |

| Matrix Effect | Acceptable[3][4] |

Visualizations

Caption: Workflow for Prucalopride Quantitation in Rat Plasma.

Caption: Relationship between Method Validation and Application.

References

- 1. Pharmacokinetics and tissue distribution study of prucalopride in rats by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | An Entire Process Optimization Strategy for Comprehensive In Vivo Metabolite Profiling of Prucalopride in Rats Based on Ultra-Performance Liquid Chromatography With Q-Exactive Hybrid Quadrupole–Orbitrap High-Resolution Mass Spectrometry [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of prucalopride in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Prucalopride-13C,d3 in Pediatric Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Prucalopride-13C,d3 as a stable isotope-labeled internal standard in pediatric pharmacokinetic (PK) studies of prucalopride. The information is intended to guide researchers in designing and conducting robust clinical trials and bioanalytical assays.

Introduction

Prucalopride is a selective, high-affinity serotonin (5-HT4) receptor agonist that enhances gastrointestinal motility.[1][2][3] It is used to treat chronic constipation in adults.[1][3][4] The evaluation of prucalopride in pediatric populations is crucial for establishing safe and effective dosing regimens in children.[5][6][7][8] Pharmacokinetic studies are essential in pediatric drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug, which can differ significantly from adults due to developmental changes in physiological processes.[5][9]

The use of stable isotope-labeled compounds, such as this compound, is a critical component of the bioanalytical methodology for quantifying prucalopride in biological matrices.[10] This internal standard is essential for correcting for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the accuracy and precision of the pharmacokinetic data.[10]

Signaling Pathway of Prucalopride